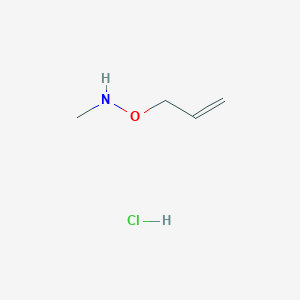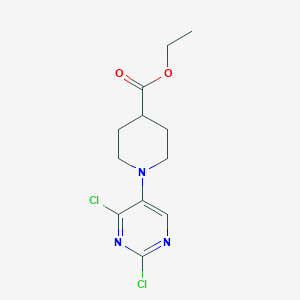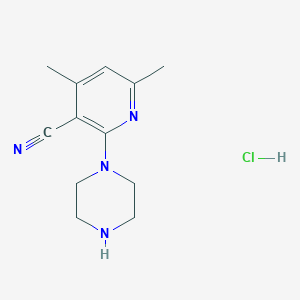
3-Fluoro-5-methoxybenzylamine hydrochloride
Vue d'ensemble
Description
3-Fluoro-5-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 1158269-22-7 . It has a molecular weight of 191.63 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-fluoro-5-methoxyphenyl)methanamine hydrochloride . The InChI code is 1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Synthesis and Biological Activity
The chemical has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the creation of Pyrimidine derivatives linked with Morpholinophenyl, showcasing significant larvicidal activity against third instar larvae, indicating its role in the development of potential insecticides (Gorle et al., 2016). Furthermore, the synthesis of Imidazole derivatives bearing Isoxazole has shown potential antimicrobial properties, hinting at its use in developing new antimicrobial agents (Maheta et al., 2012).
Cytotoxic Activities
The compound has been a part of the synthesis of various Isatin derivatives, which have been evaluated for their cytotoxic activities against cancer cell lines like HeLa, SK-BR-3, and MCF-7, demonstrating its potential in cancer research (Reddy et al., 2013).
Catalyst in Organic Synthesis
It has been used in the creation of N,N-di-isopropylbenzylamineboronic acid derivatives, serving as catalysts for direct amide formation between carboxylic acids and amines. This demonstrates its significance in enhancing reactivity and facilitating organic synthesis processes (Arnold et al., 2008).
Development of Novel Polymers
The compound has contributed to the development of novel organopolyphosphazenes, which have shown promising results in the controlled release of drugs like indomethacin and 5-fluorouracil, highlighting its potential in drug delivery systems (Gudasi et al., 2006).
Anti-Inflammatory Properties
Research has identified certain derivatives, such as LJP 1586, as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) activity, showing significant anti-inflammatory effects in vivo and supporting its therapeutic potential in inflammation-related conditions (O'Rourke et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODMVZQMPDUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)



![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)